molecular formula C10H16O4 B2539427 Ethyl 3-acetyl-2-methyl-4-oxopentanoate CAS No. 32702-14-0

Ethyl 3-acetyl-2-methyl-4-oxopentanoate

Cat. No.: B2539427
CAS No.: 32702-14-0
M. Wt: 200.234
InChI Key: GJAKVEZXDGDNIS-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-2-methyl-4-oxopentanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of pentanoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetyl-2-methyl-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-2-methyl-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-2-methyl-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-acetyl-2-methyl-4-oxopentanoic acid.

    Reduction: Formation of 3-hydroxy-2-methyl-4-oxopentanoate.

    Substitution: Formation of various substituted esters or ketones depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-acetyl-2-methyl-4-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-2-methyl-4-oxopentanoate involves its interaction with various molecular targets. The ester and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetyl-4-methyl-3-oxopentanoate
  • Ethyl 2-acetyl-4-oxopentanoate
  • Ethyl 3-methyl-2-oxopentanoate

Uniqueness

Ethyl 3-acetyl-2-methyl-4-oxopentanoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in targeted synthetic applications and specialized research studies.

Properties

IUPAC Name

ethyl 3-acetyl-2-methyl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-14-10(13)6(2)9(7(3)11)8(4)12/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAKVEZXDGDNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32702-14-0
Record name ethyl 3-acetyl-2-methyl-4-oxopentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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